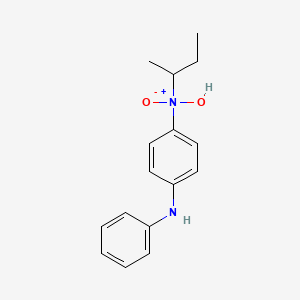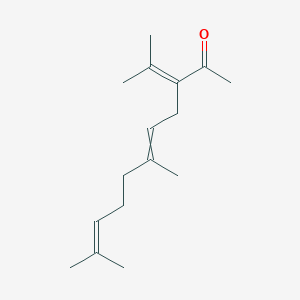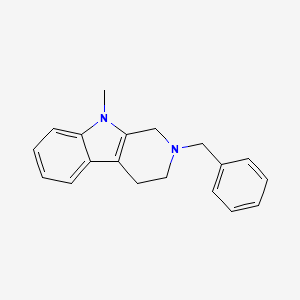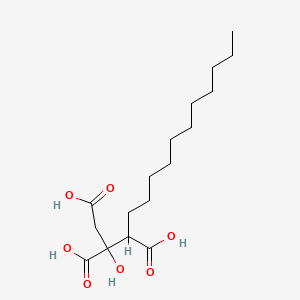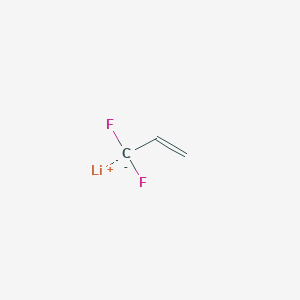
lithium;3,3-difluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3,3-difluoroprop-1-ene is an organofluorine compound with the molecular formula C3H4F2 It is characterized by the presence of two fluorine atoms attached to the third carbon of a propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,3-difluoroprop-1-ene typically involves the reaction of acrolein with hydrogen fluoride in the presence of a catalyst. This reaction results in the formation of 3,3-difluoroprop-1-ene, which can then be treated with lithium reagents to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;3,3-difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted alkenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lithium;3,3-difluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of lithium;3,3-difluoroprop-1-ene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological processes at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoropropene: Similar in structure but with fluorine atoms on the first carbon.
3-Bromo-3,3-difluoroprop-1-ene: Contains a bromine atom instead of lithium.
1,1,1-Trifluoropropene: Contains three fluorine atoms on the first carbon
Uniqueness
Lithium;3,3-difluoroprop-1-ene is unique due to the presence of lithium, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
64578-21-8 |
|---|---|
Fórmula molecular |
C3H3F2Li |
Peso molecular |
84.0 g/mol |
Nombre IUPAC |
lithium;3,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H3F2.Li/c1-2-3(4)5;/h2H,1H2;/q-1;+1 |
Clave InChI |
JQDRITWEZBCYDH-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C=C[C-](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


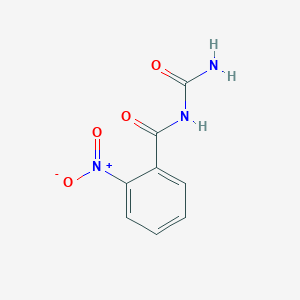
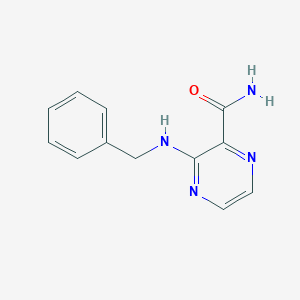


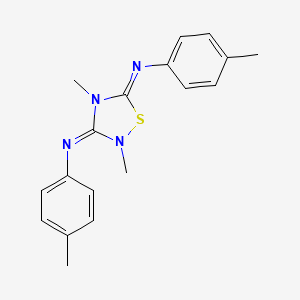

![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
